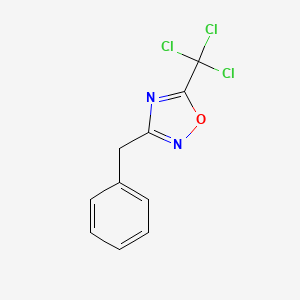
3-(Phenylmethyl)-5-trichloromethyl-1,2,4-oxadiazole
货号 B8301816
分子量: 277.5 g/mol
InChI 键: HZYYPAZDJHOJTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US03960849
Procedure details


A mixture of 60 g. (0.22 moles) of 3-(phenylmethyl)-5-trichloromethyl-1,2,4-oxadiazole and 50 ml. of ether are added dropwise with stirring into 100 ml. of liquid ammonia and stirred for an additional hour. The ammonia and ether are evaporated, the residue is treated with a little water and filtered under suction. 33.3 g. of 5-amino-3-(phenylmethyl)-1,2,4-oxadiazole are obtained, m.p. 142°-145°. After recrystallization from ethanol the compound melts at 145°-146°.
Quantity
0.22 mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]2[N:12]=[C:11](C(Cl)(Cl)Cl)[O:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH3:17]>CCOCC>[NH2:17][C:11]1[O:10][N:9]=[C:8]([CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.22 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC1=NOC(=N1)C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring into 100 ml
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 60 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ammonia and ether are evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is treated with a little water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under suction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=NO1)CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
